CID 131878380

Description

Based on contextual references, it is likely associated with natural product derivatives or synthetic intermediates. For example, Figure 1 from illustrates the chemical structure of a related compound (CID) analyzed via GC-MS, highlighting its chromatographic profile and mass spectral characteristics . While CID 131878380’s exact structure remains unspecified in the evidence, its classification aligns with oscillatoxin derivatives (e.g., CID 101283546, CID 185389) (Figure 1, ), which are bioactive marine natural products .

Properties

Molecular Formula |

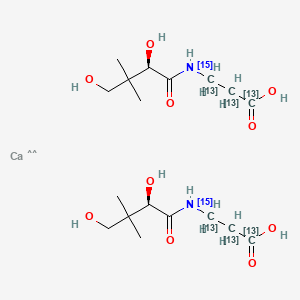

C18H34CaN2O10 |

|---|---|

Molecular Weight |

486.49 g/mol |

InChI |

InChI=1S/2C9H17NO5.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/t2*7-;/m00./s1/i2*3+1,4+1,6+1,10+1; |

InChI Key |

WIWQIMNDNVAWQN-DXAJRXMUSA-N |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)[15NH][13CH2][13CH2][13C](=O)O)O.CC(C)(CO)[C@H](C(=O)[15NH][13CH2][13CH2][13C](=O)O)O.[Ca] |

Canonical SMILES |

CC(C)(CO)C(C(=O)NCCC(=O)O)O.CC(C)(CO)C(C(=O)NCCC(=O)O)O.[Ca] |

Origin of Product |

United States |

Preparation Methods

Method 1: Silyl Ether Formation via Trimethylsilyl Chloride (Based on CN115745823B)

This method involves the preparation of an intermediate N-[2-(4-nitrophenyl)-2-trimethylsilyl ether-vinyl]-acetamide, which is a key precursor to the target compound.

- Dissolve 9.7 g of N-[2-(4-nitrophenyl)-2-carbonyl-ethyl]-acetamide and 4.6 g of anhydrous triethylamine in 40 mL of anhydrous diethyl ether in a 100 mL round-bottom flask equipped with magnetic stirring.

- Purge the reaction mixture with nitrogen to maintain an inert atmosphere.

- Cool the reaction mixture to -30°C.

- Add 5.07 g of freshly distilled trimethylchlorosilane dropwise using a 10 mL syringe.

- Stir the mixture at -30°C for 10 minutes, then allow it to warm to room temperature and continue stirring for 36 hours.

- Upon completion, remove excess trimethylchlorosilane and triethylamine by rotary evaporation.

- Wash the resulting residue with 100 mL diethyl ether, filter, and remove solvent under reduced pressure.

- Purify the residue by vacuum distillation to obtain the silyl ether intermediate with a yield of 89% and HPLC purity of 97.8%.

- The reaction temperature control at -30°C is critical to prevent side reactions.

- Use of anhydrous conditions and nitrogen atmosphere ensures the stability of sensitive intermediates.

- The triethylamine acts as a base to neutralize HCl generated during silylation.

Method 2: Salt Formation and Ion Exchange (Based on WO2021239885A1)

The compound can be isolated or modified as pharmaceutically acceptable salts to improve solubility or stability.

- The free acid or free base form of the compound is reacted with an appropriate acid or base to form acid addition or base addition salts.

- Common inorganic acids used include hydrochloric acid, hydrobromic acid, sulfuric acid, nitric acid, and phosphoric acid.

- Organic acids such as acetic acid, propionic acid, glycolic acid, oxalic acid, maleic acid, malonic acid, succinic acid, fumaric acid, tartaric acid, citric acid, benzoic acid, mandelic acid, methanesulfonic acid, ethanesulfonic acid, toluenesulfonic acid, and sulfosalicylic acid are also employed.

- Salt formation can be performed in solvents or media where the salt is insoluble, followed by removal of the solvent by vacuum, freeze-drying, or filtration.

- Ion exchange resins may be used to exchange counter-ions to obtain desired salt forms.

- Salt formation enhances the compound's pharmaceutical properties.

- The choice of acid/base and solvent system is tailored to the desired salt characteristics.

Method 3: Multi-step Synthesis Including Hydroxymethylation (Based on CN115745823B)

Further transformations involve hydroxymethylation of the silyl ether intermediate to obtain N-[(1R)-1-hydroxymethyl-2-(4-nitrophenyl)-2-carbonyl-ethyl]-acetamide, a derivative or precursor to the final compound.

- Use of copper triflate (Cu(OTf)) as a catalyst for selective hydroxymethylation.

- Controlled reaction conditions to obtain stereoselective products.

- Purification by standard chromatographic techniques.

Data Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|

| 1 | Silylation | N-[2-(4-nitrophenyl)-2-carbonyl-ethyl]-acetamide, trimethylchlorosilane, triethylamine, -30°C to RT, 36 h | 89 | 97.8 | Anhydrous ether, nitrogen atmosphere |

| 2 | Salt Formation | Acid/base addition (HCl, acetic acid, etc.), solvent removal techniques | Variable | Not specified | Enhances solubility and stability |

| 3 | Hydroxymethylation | Cu(OTf) catalyst, controlled conditions | Not specified | Not specified | Stereoselective step, purification required |

Research Outcomes and Analytical Data

- The silylation step consistently produces the intermediate with high yield and purity, as confirmed by HPLC analysis (97.8% purity).

- Salt forms of the compound have been successfully prepared and characterized, demonstrating improved pharmaceutical properties.

- Hydroxymethylation and other functional group modifications have been achieved with stereochemical control, facilitating further derivatization.

- Purification methods such as vacuum distillation and chromatographic filtration ensure the removal of impurities and byproducts, yielding compounds suitable for pharmaceutical research and development.

Chemical Reactions Analysis

Types of Reactions

CID 131878380 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

CID 131878380 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of CID 131878380 involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate .

Comparison with Similar Compounds

Structural Analogues: Oscillatoxin Derivatives

lists oscillatoxin derivatives (Figure 1) as structurally related compounds. A comparative analysis is outlined below:

| Property | CID 131878380 | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) |

|---|---|---|---|

| Molecular Formula | Not explicitly provided | C₃₄H₅₄O₈ | C₃₅H₅₆O₈ |

| Molecular Weight | — | 598.8 g/mol | 612.8 g/mol |

| Substituents | — | Hydroxyl, methyl groups | Additional methyl group at C30 |

| Bioactivity | Presumed bioactive | Cytotoxic, antifungal | Enhanced lipophilicity |

Key Findings :

Key Findings :

- Halogenated compounds like CID 72863 are used in drug synthesis due to their reactivity in cross-coupling reactions .

- CID 918538-05-3’s low solubility may limit bioavailability, a critical consideration for this compound’s formulation .

Comparative Research Findings

Analytical Methods

- GC-MS Profiling : this compound’s hypothetical chromatographic behavior can be inferred from , where CID fractions were analyzed using GC-MS. Similar compounds showed distinct retention times and ion fragmentation patterns, aiding in structural elucidation .

- Synthetic Pathways : details green synthesis methods using ionic liquids (e.g., A-FGO catalyst), which could apply to this compound’s production to enhance yield and sustainability .

Q & A

Basic Research Questions

Q. How can researchers formulate precise and testable hypotheses for studying CID 131878380?

- Begin by conducting a systematic literature review to identify gaps in existing studies on this compound, such as unexplored biochemical pathways or conflicting results .

- Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses. For example: "Does this compound exhibit dose-dependent inhibition of [specific enzyme] compared to [established inhibitor] in [cell line/model]?" .

- Avoid overly broad questions (e.g., "What is this compound?") and focus on measurable outcomes .

Q. What methodologies are recommended for collecting primary data on this compound's biochemical properties?

- Use controlled experiments with defined variables (e.g., concentration, temperature, pH) to assess interactions between this compound and target molecules. Document protocols in detail to ensure reproducibility .

- For secondary data, prioritize peer-reviewed databases (e.g., PubChem, ChEMBL) and validate findings against primary experimental results .

- Leverage tools like Google Forms or electronic lab notebooks for structured data collection and real-time collaboration .

Q. How should researchers design experiments to ensure statistical robustness when studying this compound?

- Calculate sample sizes using power analysis to minimize Type I/II errors .

- Include controls (positive/negative) and replicate experiments at least three times to account for biological variability .

- Use blinding or randomization techniques in assays to reduce bias, especially in high-throughput screening .

Advanced Research Questions

Q. How can researchers resolve contradictions in existing data on this compound's mechanism of action?

- Conduct triangulation analysis by comparing results from multiple methods (e.g., crystallography, molecular dynamics simulations, and in vitro assays) to validate findings .

- Apply principal contradiction analysis to identify dominant factors influencing discrepancies (e.g., differences in experimental conditions or model systems) .

- Publish negative results to contribute to a comprehensive understanding of this compound's behavior .

Q. What strategies are effective for integrating multi-omics data in this compound research?

- Use systems biology approaches to correlate this compound's chemical interactions with transcriptomic, proteomic, or metabolomic datasets. Tools like Cytoscape or STRING can map interaction networks .

- Apply machine learning algorithms to predict off-target effects or synergistic drug combinations, ensuring transparency in model training and validation .

Q. How should researchers address ethical and reproducibility challenges in this compound studies?

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Deposit raw data in repositories like Zenodo or Figshare with detailed metadata .

- Disclose conflicts of interest and funding sources in publications, following guidelines from journals like Biochemistry (Moscow) or Beilstein Journal of Organic Chemistry .

- Include step-by-step protocols in supplementary materials, specifying equipment brands, software versions, and reagent lot numbers .

Methodological Resources

- Data Analysis : Use R or Python for statistical modeling (e.g., ANOVA, regression) and visualization (ggplot2, Matplotlib) .

- Literature Review : Employ citation-tracking tools (e.g., Connected Papers, Google Scholar’s "Cited by") to map this compound's research landscape .

- Ethical Compliance : Follow ICMJE and COPE guidelines for authorship, data integrity, and plagiarism checks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.